4-(Difluorochloromethoxy)benzonitrile
Description
The exact mass of the compound this compound, 98% is 202.9949478 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKSUZGIXYOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Fluorinated Organic Compounds in Advanced Chemical Synthesis
The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis. numberanalytics.com This is due to fluorine's unique properties, such as its high electronegativity and small size, which can dramatically alter the physical, chemical, and biological characteristics of a compound. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the exceptional stability of organofluorine compounds. alfa-chemistry.com
The strategic placement of fluorine can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds invaluable in various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comyoutube.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com For instance, the presence of fluorine can lead to improved efficacy and reduced side effects in drugs. numberanalytics.com In materials science, fluorinated compounds are utilized in the creation of advanced polymers, liquid crystal displays, and specialty lubricants due to their inherent stability and unique properties. alfa-chemistry.comyoutube.com
The development of new and efficient fluorination methods remains a significant area of research, as the unique chemical properties induced by fluorine can sometimes present challenges to standard synthetic transformations. researchgate.net
Significance of Benzonitrile Scaffolds in Modern Organic Chemistry
Benzonitrile (B105546) and its derivatives are a class of aromatic compounds characterized by a nitrile (-C≡N) group attached to a benzene (B151609) ring. This structural motif is highly versatile and serves as a crucial building block in the synthesis of a wide array of organic molecules. The nitrile group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making benzonitriles valuable intermediates in various chemical transformations. numberanalytics.com
The applications of benzonitrile scaffolds are extensive, spanning the production of pharmaceuticals, agrochemicals, dyes, and advanced functional materials. In medicinal chemistry, the nitrile group can enhance binding affinity to biological targets through hydrogen bonding and π-π interactions, and improve the pharmacokinetic profile of a drug by increasing its metabolic stability. mdpi.com Furthermore, the nitrile functionality can be chemically transformed into other valuable functional groups or used to construct heterocyclic ring systems. Recent research has also focused on the development of new methods for the transformation of the thermodynamically stable C-CN bond, further expanding the synthetic utility of benzonitrile derivatives. The ionic fragmentation products of benzonitrile are also studied as important intermediates in the growth of polycyclic aromatic hydrocarbons in various astronomical environments. rsc.org
Overview of Research Trajectories for Electron Withdrawing Aromatic Nitriles
Aromatic nitriles, with their strongly electron-withdrawing nitrile group, are a key class of compounds in organic synthesis. numberanalytics.com The electron-withdrawing nature of the nitrile group activates the aromatic ring toward nucleophilic attack, facilitating nucleophilic aromatic substitution reactions via an addition-elimination pathway. numberanalytics.com The reactivity is further influenced by the presence of other substituents on the aromatic ring; additional electron-withdrawing groups enhance reactivity. numberanalytics.comijcrcps.com
Traditionally, electron-withdrawing groups are known as meta-directors in electrophilic aromatic substitution. However, more recent analysis suggests that π-accepting groups, including the nitrile group, are more accurately described as ortho, meta-directors, yielding substantial amounts of ortho product alongside the meta product, with very little para substitution. nih.gov
Current research trajectories for electron-withdrawing aromatic nitriles are diverse. They are extensively used as building blocks for pharmaceuticals, agrochemicals, and functional materials. For example, fluorinated benzonitriles are used in the synthesis of molecules with thermally activated delayed fluorescence (TADF) for applications in organic light-emitting diodes (OLEDs). ossila.comrsc.org Research is also focused on developing novel synthetic methods, such as the direct cyanation of benzoic acids to benzonitriles using paired electrosynthesis, offering a greener alternative to traditional methods. rsc.org Furthermore, the unique electronic properties of these compounds are being exploited in the development of new catalytic systems and in the synthesis of complex molecular architectures. researchgate.netnih.gov
Identification of Key Research Gaps Pertaining to 4 Difluorochloromethoxy Benzonitrile
Established Synthetic Routes to Benzonitrile Derivatives
Aryl nitriles are crucial intermediates in various fields, including pharmaceuticals and materials science. beilstein-archives.org Consequently, numerous methods have been developed for their synthesis. These can be broadly categorized into the conversion of existing functional groups on the aromatic ring into a nitrile.
Cyanation Strategies for Aromatic Halides and Related Substrates
The displacement of a halide or pseudohalide on an aromatic ring with a cyanide group is a powerful and widely used transformation. Palladium-catalyzed cross-coupling reactions are among the most versatile and common methods. beilstein-archives.orgresearchgate.net These reactions typically involve an aryl halide (chloride, bromide, or iodide), a cyanide source, and a palladium catalyst system.
Historically, the use of simple cyanide salts like NaCN or KCN posed challenges due to their high toxicity and their tendency to poison the palladium catalyst. researchgate.net Modern advancements have introduced more manageable and less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.netbeilstein-journals.org
Palladium-Catalyzed Cyanation: The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source (or direct cyanation), and finally reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with various phosphine-based ligands being employed to stabilize the palladium center and facilitate the catalytic cycle. nih.gov For instance, the use of palladacycle catalysts with the non-toxic K₄[Fe(CN)₆] source allows for low catalyst loadings and fast reaction times for both aryl chlorides and bromides. beilstein-journals.org
| Cyanide Source | Catalyst System (Example) | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|---|
| K₄[Fe(CN)₆]·3H₂O | Palladacycle precatalyst, various ligands | Aryl chlorides and bromides, heterocycles | Non-toxic cyanide source, low catalyst loadings, fast reactions | researchgate.netbeilstein-journals.org |
| Zn(CN)₂ | Pd/C, dppf | Aryl bromides, electron-deficient aryl chlorides | Practical for scale-up, heterogeneous catalyst simplifies workup | nih.gov |
| N-CN Reagent | Pd(OAc)₂, Xantphos | Aryl bromides, iodides, triflates | Reductant-free, wide functional group tolerance | researchgate.net |
| NaCN | Pd/t-Bu₃P | Aryl bromides | Uses inexpensive reagents and recyclable solvents | organic-chemistry.org |
Direct Nitrile Formation from Aromatic Aldehydes and Amides
An alternative to cyanation of halides is the direct conversion of other functional groups, most notably aldehydes and amides, into nitriles. These methods are often advantageous as aldehydes can be readily prepared through various formylation reactions.
From Aromatic Aldehydes: The conversion of an aldehyde to a nitrile is fundamentally a dehydration of an intermediate aldoxime. A common one-pot procedure involves reacting the aromatic aldehyde with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often with a dehydrating agent or under conditions that drive the elimination of water. epo.org Various reagents and catalysts have been developed to facilitate this transformation efficiently. For example, heating an aldehyde with O-(diphenylphosphinyl)hydroxylamine (DPPH) in toluene (B28343) provides the corresponding nitrile in a chemoselective manner. rsc.org Other methods employ reagents like trichloroisocyanuric acid in aqueous ammonia (B1221849) or leverage the Schmidt reaction using azidotrimethylsilane. mlsu.ac.inresearchgate.net
From Aromatic Amides: Primary aromatic amides can be dehydrated to form nitriles using a variety of strong dehydrating agents. Reagents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA) are effective for this purpose. This route is particularly useful if the corresponding carboxylic acid is readily available, as it can be converted to the primary amide and then dehydrated.
| Reagent System | Conditions | Key Features | Reference |
|---|---|---|---|
| Hydroxylamine hydrochloride, Sodium formate | Formic acid, reflux | Green method using water as a co-solvent is possible | epo.orgcollegedunia.com |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Toluene, heat | Chemoselective, tolerates various functional groups | rsc.org |
| Trichloroisocyanuric acid (TCCA) | Aqueous ammonia | One-pot conversion from aldehydes or alcohols | mlsu.ac.in |
| Azidotrimethylsilane (TMSN₃), Triflic acid | Hexafluoro-2-propanol (HFIP) | Schmidt reaction, rapid, broad scope | researchgate.net |
Approaches for Incorporating the Difluorochloromethoxy Moiety
The introduction of the -OCF₂Cl group onto an aromatic ring is a specialized transformation. A logical precursor for this step is a phenol, such as 4-hydroxybenzonitrile (B152051). The phenolic hydroxyl group can act as a nucleophile to form the required carbon-oxygen bond.
Halogenation and Fluorination Strategies on Methoxy Precursors
Attempting to synthesize the difluorochloromethoxy group by direct halogenation and fluorination of a methoxy precursor (e.g., 4-methoxybenzonitrile) is generally not a viable strategy. The carbon-oxygen bond in the methoxy group is strong, and the benzylic protons are not sufficiently acidic to be easily substituted. Furthermore, achieving selective di-fluorination and mono-chlorination at the methyl carbon under controlled conditions would be exceptionally challenging and likely result in a mixture of over-halogenated products or decomposition. Therefore, synthetic strategies focus on building the C1 haloalkoxy unit and attaching it to the phenolic oxygen.
Nucleophilic Displacement Reactions for Carbon-Oxygen-Halogen Bond Formation
The most chemically sound approach for forming the aryl-O-CF₂Cl bond is via a nucleophilic substitution reaction, specifically a Williamson ether synthesis-type reaction. In this scenario, a nucleophilic phenoxide is reacted with an electrophilic difluorochloromethyl source.
The proposed reaction pathway is as follows:
Deprotonation of Phenol: The precursor, 4-hydroxybenzonitrile, is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the phenolic hydroxyl group. This generates the highly nucleophilic 4-cyanophenoxide anion.
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of a difluorochloromethylating agent. A common and commercially available reagent for this purpose is dichlorofluoromethane (B1207983) (CHClF₂). In this Sₙ2-type reaction, the phenoxide displaces one of the chloride ions, forming the desired ether linkage.
The reaction is driven by the formation of a stable salt byproduct (e.g., NaCl) and the desired ether product. The presence of the electron-withdrawing nitrile group on the aromatic ring increases the acidity of the phenolic proton, facilitating the initial deprotonation step.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the yield and purity of the final product, this compound, optimization of the reaction conditions for the key synthetic steps is crucial.
For the cyanation of an aryl halide (e.g., converting 4-bromophenol (B116583) to 4-hydroxybenzonitrile before the etherification step), key parameters include:
Catalyst and Ligand: Screening different palladium sources and phosphine (B1218219) ligands is essential to find the most active and stable catalytic system. nih.gov
Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst performance and solubility of reagents.
Temperature and Reaction Time: Balancing reaction rate against potential side reactions or catalyst decomposition is critical.
For the crucial nucleophilic displacement to form the difluorochloro-ether, the following variables must be carefully optimized:
Base: The strength and type of base determine the efficiency of phenoxide formation. Strong, non-nucleophilic bases like sodium hydride (NaH) are often effective, while weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or phase-transfer catalysts.
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition of the difluorochloromethylating agent or undesired side reactions. An optimal temperature must be determined experimentally.
Stoichiometry: The molar ratio of the phenoxide to the electrophilic reagent can be adjusted to drive the reaction to completion and minimize unreacted starting material.
| Parameter | Variables to Test | Rationale for Optimization |
|---|---|---|
| Base | NaH, K₂CO₃, Cs₂CO₃, KOH | Impacts rate and completeness of phenoxide formation. |
| Solvent | DMF, DMSO, Acetonitrile, THF | Affects nucleophile reactivity and reagent solubility. |
| Temperature | Room Temperature to 120 °C | Balances reaction rate against thermal stability of reactants and products. |
| Reagent | Dichlorofluoromethane (CHClF₂) | Primary electrophile for introducing the -CF₂Cl moiety. |
Catalyst Development and Ligand Effects in Coupling Reactions
The synthesis of the key precursor, 4-hydroxybenzonitrile, can be efficiently achieved through the cyanation of 4-halophenols. This transformation is often mediated by transition metal catalysts, with copper and palladium being the most prominent.
Copper-Catalyzed Cyanation:
The Rosenmund-von Braun reaction, a classic method for introducing a nitrile group, traditionally uses a stoichiometric amount of copper(I) cyanide at high temperatures. rsc.org Modern advancements have led to the development of catalytic systems that are more efficient and operate under milder conditions. For instance, a protocol utilizing copper iodide (CuI) with triphenylphosphine (B44618) as a ligand has been developed for the cyanation of aryl halides. rsc.org This system effectively converts a range of aryl halides to their corresponding nitriles in moderate to excellent yields. rsc.org The use of formamide (B127407) as a cyanide source in a copper iodide/triphenylphosphine catalyzed reaction offers a cyanide-free alternative. rsc.orgblogspot.com
Another approach involves the use of potassium hexacyanoferrate(II) as a non-toxic cyanide source. researchgate.net A system composed of Cu(BF4)2·6H2O and the ligand N,N'-dimethylethylenediamine (DMEDA) in N,N-dimethyl acetamide (B32628) (DMAc) has proven effective for the cyanation of aryl bromides. researchgate.net The slow release of cyanide ions from the hexacyanoferrate complex helps to prevent catalyst deactivation. researchgate.net
Palladium-Catalyzed Cyanation:
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl nitriles. blogspot.comnobelprize.org These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the nitrile product. nobelprize.orgnih.gov The choice of ligand is crucial for the efficiency and scope of these reactions. youtube.com For example, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed in conjunction with a palladium source, such as Pd/C, and a cyanide source like zinc cyanide (Zn(CN)2). blogspot.com The development of new ligands has enabled the use of more challenging substrates, including aryl chlorides. nih.gov
The following table summarizes representative catalyst systems for the cyanation of aryl halides:
| Catalyst System | Cyanide Source | Ligand | Solvent | Key Features |
| CuI | Formamide | Triphenylphosphine | - | Cyanide-free protocol |
| Cu(BF4)2·6H2O | K4[Fe(CN)6] | DMEDA | DMAc | Utilizes a non-toxic cyanide source |
| Pd/C | Zn(CN)2 | dppf | DMAC | Effective for a range of aryl halides |
This table presents a selection of catalyst systems and is not exhaustive.
Solvent Effects and Temperature Control in Fluorination Procedures
The introduction of the difluorochloromethoxy group onto the phenolic oxygen of 4-hydroxybenzonitrile is a critical step in the synthesis of the target molecule. While specific literature on this exact transformation is scarce, the principles of fluorination reactions provide valuable insights into the importance of solvent and temperature control.
The choice of solvent can dramatically influence the outcome of fluorination reactions. For instance, in the fluorination of certain substrates with Selectfluor, the reaction can be switched between different pathways by changing the solvent. dissertationtopic.net This highlights the solvent's role in stabilizing intermediates and influencing reaction mechanisms. In the context of synthesizing this compound, the reaction would likely involve the generation of a 4-cyanophenoxide, which would then react with a suitable chlorodifluoromethylating agent. The polarity and coordinating ability of the solvent would be critical in this step. Aprotic polar solvents are often used in such nucleophilic substitution reactions to solvate the cation and leave the anion more reactive.
Temperature is another critical parameter that must be carefully controlled. The reaction temperature affects the reaction rate and can also influence the selectivity of the reaction. For many fluorination and related reactions, precise temperature control is necessary to minimize the formation of byproducts. For example, in the synthesis of benzonitrile derivatives from benzaldehyde (B42025) and hydroxylamine hydrochloride, the reaction temperature is a key factor in achieving high yields. researchgate.net Similarly, the reaction to introduce the difluorochloromethoxy group would require optimization of the temperature to ensure efficient conversion without degradation of the starting material or product.
Novel Synthetic Pathways for this compound
The development of novel synthetic pathways for this compound is driven by the need for more efficient, selective, and sustainable processes.
Chemo- and Regioselective Synthesis Strategies
A plausible and regioselective synthetic route to this compound starts with the readily available precursor, 4-hydroxybenzonitrile. The synthesis of 4-hydroxybenzonitrile can be achieved through various methods, including the ammoxidation of p-cresol (B1678582) or the dehydration and amination of p-hydroxybenzoic acid. dissertationtopic.netchemicalbook.com
The key step, the introduction of the difluorochloromethoxy group, would proceed via the O-alkylation of 4-hydroxybenzonitrile. This involves the deprotonation of the phenolic hydroxyl group with a suitable base to form the corresponding phenoxide, followed by reaction with a chlorodifluoromethylating agent. The regioselectivity of this reaction is high due to the inherent reactivity of the phenolic oxygen.
An alternative strategy could involve starting with a di-substituted benzene (B151609) ring and introducing the cyano and difluorochloromethoxy groups in a controlled manner. For example, starting with a 4-halophenol, the difluorochloromethoxy group could be introduced first, followed by a palladium- or copper-catalyzed cyanation of the aryl halide. The success of this strategy would depend on the compatibility of the difluorochloromethoxy group with the conditions of the cyanation reaction.
The principles of chemo- and regioselective synthesis are crucial in designing multi-step syntheses of complex molecules. mdpi.comnih.govrsc.org By carefully choosing the starting materials and the sequence of reactions, it is possible to control the final substitution pattern on the aromatic ring.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry approaches can be considered.
One promising area is the use of ionic liquids as recyclable catalysts and solvents. researchgate.netrsc.org For the synthesis of the benzonitrile core, a novel route using an ionic liquid as a recyclable agent has been developed. researchgate.netrsc.org This method avoids the use of metal salt catalysts and simplifies the separation and recovery of the catalyst. researchgate.netrsc.org
Another green approach involves the use of starting materials from renewable resources. For example, hydroxybenzonitriles have been synthesized from vanillin, a lignin-derived platform molecule. acs.org This involves a cyanide-free cyanation followed by a gas-phase hydrodeoxygenation. acs.org While not a direct synthesis of the target molecule, this demonstrates the potential for developing more sustainable routes to key precursors.
The ammoxidation of alkylbenzenes to produce benzonitriles is an industrially important process. medcraveonline.com Recent research has focused on developing more efficient and selective catalysts for this reaction, which can reduce energy consumption and waste generation. medcraveonline.com
Reactivity of the Nitrile Functionality in this compound
The electron-withdrawing nature of the difluorochloromethoxy group influences the reactivity of the nitrile functionality, making the carbon atom of the nitrile group susceptible to nucleophilic attack.
Nucleophilic Additions to the Nitrile Group
The nitrile group of this compound can undergo nucleophilic addition reactions with various nucleophiles. One of the most fundamental reactions is hydrolysis, which can proceed under both acidic and alkaline conditions to yield the corresponding carboxylic acid or its salt.
Under acidic conditions, such as heating with aqueous hydrochloric or sulfuric acid, the nitrile is hydrolyzed to 4-(difluorochloromethoxy)benzoic acid. The reaction proceeds through an initial protonation of the nitrogen atom, followed by the attack of water. researchgate.netsioc-journal.cnresearchgate.netrsc.org The presence of electron-withdrawing substituents, like the difluorochloromethoxy group, has been observed to accelerate the hydrolysis of benzonitriles in concentrated sulfuric acid. chemrxiv.org
In alkaline hydrolysis, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) results in the formation of the corresponding carboxylate salt, in this case, sodium 4-(difluorochloromethoxy)benzoate. sioc-journal.cnresearchgate.net Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Organometallic reagents, such as Grignard reagents, are also known to add to the nitrile group. The reaction of a nitrile with a Grignard reagent, followed by aqueous workup, typically yields a ketone. nih.govcas.cn For this compound, this would involve the formation of an intermediate imine salt which is then hydrolyzed to the corresponding ketone. nih.govcas.cn
Table 1: Nucleophilic Addition Reactions of the Nitrile Group
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Water (Acid-catalyzed) | H₃O⁺, Δ | 4-(Difluorochloromethoxy)benzoic acid |
Reductive Transformations of the Nitrile Moiety
The nitrile group in this compound can be reduced to a primary amine. A common method for this transformation is catalytic hydrogenation. The hydrogenation of benzonitrile over palladium on carbon (Pd/C) has been shown to proceed via benzylamine (B48309) as an intermediate. Similarly, this compound can be reduced to [4-(difluorochloromethoxy)phenyl]methanamine using this method. Other catalysts, such as Raney nickel or copper-based catalysts, are also effective for the gas-phase hydrogenation of benzonitrile to benzylamine.
Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.
Table 2: Reductive Transformations of the Nitrile Moiety
| Reagent/Catalyst | Product |
|---|---|
| H₂, Pd/C | [4-(Difluorochloromethoxy)phenyl]methanamine |
| LiAlH₄ | [4-(Difluorochloromethoxy)phenyl]methanamine |
| H₂, Raney Ni | [4-(Difluorochloromethoxy)phenyl]methanamine |
| H₂, Cu-MgO | [4-(Difluorochloromethoxy)phenyl]methanamine |
Transformations Involving the Difluorochloromethoxy Group
The difluorochloromethoxy group is a key structural feature that imparts unique properties to the molecule. Its stability and reactivity are of significant interest, particularly the pathways leading to the cleavage of the carbon-halogen bonds.
Pathways of Fluorine and Chlorine Atom Loss
The cleavage of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds is a critical aspect of the reactivity of the difluorochloromethoxy group. The C-F bond is significantly stronger than the C-Cl bond, suggesting that under many conditions, the C-Cl bond would be more susceptible to cleavage.
Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage in various fluorinated compounds. These methods often involve the generation of radical intermediates. For instance, the cleavage of C-F bonds in trifluoromethyl groups can be achieved selectively under visible light irradiation. sioc-journal.cn While specific studies on this compound are limited, it is plausible that similar photocatalytic strategies could induce the cleavage of the C-F or C-Cl bonds in the difluorochloromethoxy group. The cleavage can proceed through different activation modes, including reductive or oxidative quenching of an excited photocatalyst.
Radical Anion Intermediates and Their Decomposition Mechanisms
The formation of radical anions is a key step in many reactions involving halogenated aromatic compounds. The radical anion of this compound can be generated through electron transfer from a suitable donor. The stability and decomposition pathways of this radical anion are crucial in determining the final products.
For haloaromatic radical anions, a common decomposition pathway is the cleavage of the carbon-halogen bond to form an aryl radical and a halide anion. Given the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, it is expected that the primary decomposition pathway for the radical anion of this compound would involve the loss of a chloride ion to generate a 4-(difluoromethoxy)phenyl radical. This aryl radical could then participate in subsequent reactions. The cleavage of haloaromatic radical anions can be a stepwise process, potentially involving the formation of a σ* radical anion intermediate.
Stability and Reactivity Under Various Chemical Environments
The difluorochloromethoxy group generally exhibits considerable stability. However, its reactivity can be influenced by the surrounding chemical environment. For instance, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) proceeds under basic conditions, indicating that the related gem-dihaloalkyl ether linkage is stable to these conditions.
The presence of the difluorochloromethoxy group can also influence the reactivity of other parts of the molecule. For example, in the nitration of aromatic aldehydes containing a difluoromethoxy group, partial ipso-substitution of the aldehyde group can occur, especially when the difluoromethoxy group is in the para position. nih.gov This suggests that the electronic effects of the difluorochloromethoxy group can direct the outcome of electrophilic aromatic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzonitrile Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orglibretexts.org Conversely, nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on the ring by a nucleophile, a reaction that typically requires the ring to be activated by electron-withdrawing groups. nih.govscranton.edulibretexts.org
The regiochemical outcome of electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the ring. wikipedia.org In this compound, both the cyano and the difluorochloromethoxy groups influence where a new electrophile will attack.
Cyano Group (-CN): The cyano group is a powerful electron-withdrawing group and is classified as a meta-director for electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org It deactivates the ortho and para positions more than the meta position, making the latter the most favorable site for attack. libretexts.orglibretexts.org
Difluorochloromethoxy Group (-OCF2Cl): This group exhibits a dual electronic effect. The oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com However, the high electronegativity of the two fluorine atoms and one chlorine atom creates a very strong negative inductive effect (-I), which withdraws electron density from the ring. libretexts.org In cases like halogens, which are also deactivating yet ortho/para-directing, the resonance effect controls the regioselectivity. libretexts.org
Since the two substituents are para to each other, their directing effects reinforce one another. The -OCF2Cl group directs incoming electrophiles to its ortho positions (C2 and C6). These same positions are meta to the -CN group. Therefore, electrophilic substitution on this compound is strongly directed to the positions ortho to the difluorochloromethoxy group.
The rate of electrophilic aromatic substitution is highly sensitive to the electron density of the aromatic ring. Substituents that donate electrons activate the ring, making it more reactive than benzene, while electron-withdrawing groups deactivate it. wikipedia.orglibretexts.org
Both substituents on this compound are deactivating. The cyano group is a strong deactivating group due to both its inductive and resonance electron-withdrawing effects. libretexts.org The difluorochloromethoxy group is also strongly deactivating. While the oxygen's lone pairs can donate electron density via resonance (+M effect), this effect is significantly outweighed by the powerful inductive withdrawal (-I effect) from the three highly electronegative halogen atoms. libretexts.orglibretexts.org The cumulative effect of these two powerful deactivating groups renders the aromatic ring in this compound exceptionally electron-poor and therefore highly unreactive towards electrophilic attack. latech.edu
In contrast, for nucleophilic aromatic substitution (SNAr), electron-withdrawing groups are activating because they stabilize the negatively charged intermediate (Meisenheimer complex). scranton.edulibretexts.org The cyano group is a strong activator for SNAr when positioned ortho or para to a suitable leaving group. libretexts.orgrsc.org The -OCF2Cl group would also contribute to activating the ring for nucleophilic attack due to its strong inductive electron withdrawal.
Transition Metal-Catalyzed Reactions Involving this compound
The presence of both a nitrile group and a haloalkoxy substituent makes this compound a potentially versatile substrate in transition metal catalysis, particularly in cross-coupling and coordination chemistry.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an aryl halide or triflate, catalyzed by a palladium complex. libretexts.org While this compound does not possess a typical halide leaving group on the ring, recent advancements have shown that under certain conditions, particularly with nickel catalysts, the cyano group itself can be cleaved and act as a leaving group in Suzuki-Miyaura couplings. acs.org This would allow for the direct coupling of aryl or alkenyl boronic esters at the C4 position, displacing the -CN group to form poly-aryl scaffolds. acs.org The electron-deficient nature of the substrate would likely facilitate the initial oxidative addition step.
The Heck reaction couples aryl halides with alkenes. libretexts.orgnih.gov Although the target molecule lacks a halide on the ring, its synthesis would likely originate from a precursor that does, such as 4-bromo- or 4-iodobenzonitrile. These precursors would be suitable substrates for Heck coupling reactions.
Below is a table showing representative conditions for Suzuki-Miyaura coupling involving electron-deficient aryl nitriles and bromides, which are analogous to the potential reactivity of this compound or its precursors.
| Coupling Reaction | Aryl Partner | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura (C-CN cleavage) | 4-Methoxybenzonitrile | Phenylboronic acid pinacol (B44631) ester | Ni(cod)2 / PCy3 | K3PO4 | Toluene | 95 | acs.org |
| Suzuki-Miyaura | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K2CO3 | DMF/H2O | 95 | researchgate.net |
| Acylative Suzuki-Miyaura | Benzoyl Chloride | 4-CN-Phenylboronic acid | (NHC)2PdBr2 | K2CO3 | Dioxane | 98 | rsc.org |
Nitriles are versatile ligands in coordination chemistry, typically binding to metal centers in a monodentate, end-on fashion through the nitrogen lone pair. unibo.itnih.gov The benzonitrile moiety in this compound can act as a ligand for various transition metals, including nickel, palladium, and iron. nih.govchemrxiv.orguevora.pt
The strength of the metal-nitrile bond is influenced by the electronic properties of the nitrile. Electron-withdrawing substituents on the benzonitrile, such as the -OCF2Cl group, decrease the electron density on the nitrogen atom. This makes the nitrile a weaker σ-donor but a better π-acceptor ligand. nih.govchemrxiv.org Such π-acceptor ligands are effective at stabilizing low-valent metal centers, which is a key aspect of many catalytic cycles. chemrxiv.orgnih.gov For instance, benzonitrile ligands have been designed to promote reductive elimination in Ni-catalyzed cross-coupling reactions by acting as electron-acceptors. chemrxiv.orgnih.gov
Nitrile ligands are often considered weakly coordinating and can be readily displaced by stronger donor ligands in ligand exchange processes. unibo.it This lability is frequently exploited in synthesis, where a metal-nitrile complex serves as a convenient precursor to access a wide variety of other complexes and catalysts. unibo.itnih.gov Therefore, this compound could coordinate to a metal center and subsequently be replaced by another ligand, or it could itself act as a ligand to modulate the catalytic activity of a metal complex. chemrxiv.orgwikipedia.org
Utility in the Synthesis of Complex Organic Architectures
The benzonitrile framework of this compound is a common feature in a multitude of synthetic pathways, providing a versatile handle for the construction of more elaborate molecules.
Building Block in Heterocyclic Compound Synthesis
The nitrile group of this compound is a key functional group for the synthesis of nitrogen-containing heterocycles. Nitriles are well-established precursors for various heterocyclic systems through cyclization reactions. For instance, the nitrile can react with binucleophiles to form five or six-membered rings. While specific examples for this compound are not extensively documented in public literature, the general reactivity of benzonitriles suggests its potential in forming heterocycles such as triazoles, which are important scaffolds in medicinal chemistry and materials science. The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile from α-bromo-4-tolunitrile and a salt of 1,2,4-triazole (B32235) illustrates a relevant synthetic route. google.com
Precursor for Advanced Aromatic Systems
The difluorochloromethoxy group (-OCF₂Cl) is a significant feature of this molecule, offering pathways to advanced aromatic systems. This group can influence the electronic properties of the aromatic ring and can be a site for further chemical modification. The presence of fluorine and chlorine atoms provides unique reactivity. Processes for preparing fluorobenzonitriles often involve halogen exchange reactions, where a chloro-substituted benzonitrile is reacted with an alkali metal fluoride (B91410). google.com This highlights the potential for transforming the chloro-substituent on the methoxy group, thereby creating new aromatic derivatives with tailored properties.
Role in the Development of Functional Materials and Probes
The distinct electronic and structural characteristics of this compound make it a candidate for incorporation into functional materials where molecular design is crucial for performance.
Integration into Optoelectronic Materials Research
Benzonitrile derivatives are frequently used in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The nitrile group can act as an electron-accepting unit, which is a key component in creating donor-acceptor molecules with charge-transfer properties. These properties are essential for applications like thermally activated delayed fluorescence (TADF), which is a mechanism for enhancing the efficiency of OLEDs. While direct research on this compound in this area is not prominent, related fluorinated benzonitriles are used as building blocks for ligands in OLEDs and for photoredox catalysts. gla.ac.uk
Precursor for Advanced Polymer Monomers
The structure of this compound lends itself to being a precursor for monomers used in the synthesis of advanced polymers. The nitrile group or the aromatic ring can be functionalized to introduce polymerizable groups. For example, the development of highly reactive monomers like 4-Vinylbenzenesulfonyl fluoride (VBSF) for methods such as RAFT polymerization showcases how functionalized aromatic compounds can be designed for creating polymers with specific properties. chemrxiv.org The incorporation of the difluorochloromethoxy group could impart desirable characteristics to a polymer, such as thermal stability, chemical resistance, and specific dielectric properties.
Strategic Intermediate in Agrochemical Development (Excluding Efficacy/Safety)
The synthesis of novel agrochemicals often relies on the use of versatile intermediates that can be elaborated into a range of active ingredients. Fluorinated compounds, in particular, are of significant interest in the agrochemical industry.
Contributions to Material Science Innovation
The unique molecular architecture of this compound, featuring a polar nitrile group and a difluorochloromethoxy substituent, positions it as a significant precursor in the field of material science. While direct, extensive research on this specific compound is emerging, its structural analogues have demonstrated considerable promise in the development of advanced functional materials. The incorporation of the difluoromethoxy group, in particular, is a known strategy for modulating key material properties such as thermal stability, dielectric anisotropy, and viscosity. This positions this compound as a valuable building block for next-generation polymers and liquid crystals.
The exploration of structurally similar compounds, such as those containing difluoromethoxy and other fluorinated moieties, provides a strong indication of the potential contributions of this compound. Research into related fluorinated benzonitriles has shown their utility in creating materials with enhanced durability and specific electronic properties. For instance, compounds like 4-(difluoromethoxy)benzonitrile are explored in the development of advanced polymers and coatings due to their ability to enhance durability and resistance. chemimpex.com Similarly, 4-(trifluoromethoxy)benzonitrile is utilized for its contribution to thermal stability and chemical resistance in polymers and coatings. The presence of the chlorine atom in this compound is anticipated to further modify its electronic characteristics and intermolecular interactions, potentially leading to novel material properties.
The primary applications anticipated for this compound as a chemical intermediate are in the synthesis of high-performance polymers and as a precursor for liquid crystal formulations.
Precursor for High-Performance Polymers
The benzonitrile moiety is a well-established functional group in polymer chemistry, often utilized in the synthesis of high-performance polymers known for their thermal stability and chemical resistance. The addition of the difluorochloromethoxy group is expected to enhance these properties. Fluorinated polymers are renowned for their low surface energy, high resistance to chemical degradation, and excellent thermal and oxidative stability.
The polymerization of monomers derived from this compound could lead to poly(aryl ether)s or other advanced polymer systems. These polymers are likely to exhibit a high glass transition temperature, low dielectric constant, and reduced flammability, making them suitable for applications in the aerospace, electronics, and automotive industries. While specific data for polymers derived from this compound is not yet widely available, the properties of analogous fluorinated polymers provide a strong indication of their potential performance.
| Property | Anticipated Characteristic | Rationale based on Analogous Compounds |
| Thermal Stability | High | The presence of the C-F bond is known to increase thermal stability. |
| Chemical Resistance | Excellent | Fluorinated polymers are characteristically resistant to a wide range of chemicals. |
| Dielectric Constant | Low | The incorporation of fluorine typically lowers the dielectric constant of polymers. |
| Flammability | Reduced | Fluorinated compounds are often used as flame retardants. |
Component in Liquid Crystal Formulations
Liquid crystals are a cornerstone of modern display technology, and their properties are highly dependent on the molecular structure of their constituent compounds. The polarity and rod-like shape of molecules derived from benzonitriles make them excellent candidates for liquid crystal applications. The introduction of a lateral difluorochloromethoxy group can significantly influence the mesomorphic behavior, dielectric anisotropy, and viscosity of liquid crystal mixtures.
The high polarity imparted by the nitrile and difluorochloromethoxy groups is expected to lead to a large positive dielectric anisotropy, a critical parameter for achieving low-threshold voltage in liquid crystal displays (LCDs). Furthermore, the presence of the lateral fluorine atoms can reduce the viscosity, leading to faster switching times. While specific liquid crystal mixtures incorporating this compound are proprietary or under development, the general impact of such fluorinated groups is well-documented in patent literature concerning liquid crystal compounds containing difluoromethoxy bridged bonds.
| Parameter | Expected Influence of this compound | Significance in Liquid Crystal Displays |
| Dielectric Anisotropy (Δε) | Large and Positive | Lower driving voltage for pixels. |
| Viscosity (η) | Reduced | Faster response and switching times. |
| Nematic Phase Range | Potentially Broadened | Wider operating temperature range for devices. |
| Birefringence (Δn) | Moderate to High | Crucial for the optical performance of the display. |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, the aromatic region would likely display a characteristic AA'BB' system, appearing as two sets of doublets. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the nitrile and the difluorochloromethoxy groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the aromatic carbons, and the carbon of the difluorochloromethoxy group. The carbon attached to the oxygen would be significantly deshielded, and its signal would likely show coupling to the attached fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for this compound. It is expected to show a single signal for the two equivalent fluorine atoms of the -OCF₂Cl group. The chemical shift of this signal would be characteristic of a difluorochloromethoxy environment.
¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum, although less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would show a single resonance for the nitrile nitrogen. Its chemical shift would be indicative of the electronic environment of the cyano group.
Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are predicted values based on analogous structures and have not been experimentally verified.)
| Nucleus | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |
| ¹H | 7.70 - 7.90 | Doublet | Protons ortho to the nitrile group. |
| ¹H | 7.30 - 7.50 | Doublet | Protons ortho to the -OCF₂Cl group. |
| ¹³C | 160 - 165 | Singlet | Carbon attached to the -OCF₂Cl group. |
| ¹³C | 132 - 134 | Singlet | Aromatic carbons ortho to the nitrile group. |
| ¹³C | 118 - 120 | Singlet | Aromatic carbons ortho to the -OCF₂Cl group. |
| ¹³C | 115 - 118 | Singlet | Quaternary carbon of the nitrile group. |
| ¹³C | 110 - 115 (t) | Triplet (due to ¹JCF) | Carbon of the -OCF₂Cl group. |
| ¹⁹F | -70 to -90 | Singlet | Fluorine atoms of the -OCF₂Cl group. |
| ¹⁵N | -100 to -130 | Singlet | Nitrogen atom of the nitrile group. |
Two-dimensional (2D) NMR experiments would be crucial to confirm the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the adjacent aromatic protons, confirming their coupling relationship within the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, definitively assigning the signals of the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for piecing together the entire molecular structure by showing correlations between atoms separated by two or three bonds. Key expected correlations would be between the aromatic protons and the quaternary carbons, including the nitrile carbon and the carbon bearing the difluorochloromethoxy group.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass, confirming the elemental composition. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve the loss of the chlorine atom, the difluorochloromethoxy group, and potentially the cyano group.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: Fragmentation is predictive and not based on experimental data.)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 203/205 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 168 | [M - Cl]⁺ |
| 121 | [M - OCF₂Cl]⁺ |
| 102 | [C₇H₄N]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. Other significant absorptions would include those for the C-O-C stretching of the ether linkage and the C-F and C-Cl stretching vibrations of the haloalkoxy group. Aromatic C-H and C=C stretching bands would also be present.
Raman Spectroscopy: Raman spectroscopy would also detect the nitrile stretch, which is often a strong and characteristic band. The symmetric vibrations of the benzene ring would also be prominent in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: These are predicted values based on characteristic group frequencies.)
| Spectroscopic Technique | Predicted Wavenumber (cm⁻¹) | Assignment |
| IR / Raman | 2220 - 2240 | C≡N stretching |
| IR | 1200 - 1300 | C-O-C asymmetric stretching |
| IR / Raman | 1000 - 1200 | C-F stretching |
| IR / Raman | 700 - 800 | C-Cl stretching |
| IR / Raman | 1580 - 1610 | Aromatic C=C stretching |
| IR | 3000 - 3100 | Aromatic C-H stretching |
Theoretical and Computational Chemistry Studies of 4 Difluorochloromethoxy Benzonitrile
Quantum Mechanical Investigations of Electronic Structure and Bonding
Detailed studies on the molecular orbitals, charge distribution, and electrostatic potential of 4-(Difluorochloromethoxy)benzonitrile are not present in the current body of scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to provide insights into the molecule's electronic properties, reactivity, and intermolecular interactions.
Molecular Orbital Analysis and Charge Distribution
There are no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the distribution of electron density across the this compound molecule. This information would be crucial for understanding its electronic transitions and susceptibility to nucleophilic or electrophilic attack.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map of this compound has not been computationally generated and published. This analysis would be valuable for identifying the electron-rich and electron-poor regions of the molecule, which dictates how it interacts with other molecules.
Conformational Analysis and Energy Landscapes
A conformational analysis to identify the most stable geometric arrangements of the difluorochloromethoxy group relative to the benzonitrile (B105546) ring has not been reported. Such a study would calculate the potential energy surface to determine the global and local energy minima, providing insight into the molecule's flexibility and preferred shapes.
Prediction of Spectroscopic Signatures
While experimental spectroscopic data may exist in commercial or patent literature, theoretical predictions of its spectroscopic signatures (e.g., NMR, IR, Raman, UV-Vis) based on quantum chemical calculations have not been published. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.
Computational Modeling of Reaction Pathways and Transition States
There is a lack of computational studies on the reaction mechanisms involving this compound.
Mechanistic Insights into Difluorochloromethoxy Group Transformations
No mechanistic studies have been published that detail the transformation of the difluorochloromethoxy group on the benzonitrile scaffold. This type of research would involve locating transition state structures and calculating activation energies to elucidate reaction pathways and predict reactivity.
Energetics of Aromatic Substitution Reactions
Aromatic substitution reactions are principally divided into two major classes: electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr). The energetics of these reactions, particularly the activation energy of the rate-determining step, are profoundly influenced by the substituents present on the aromatic ring.
The this compound molecule possesses two key substituents on the benzene (B151609) ring: a cyano (-CN) group and a difluorochloromethoxy (-OCF2Cl) group, positioned para to each other.
Cyano Group (-CN): This group is strongly electron-withdrawing due to both the inductive effect (high electronegativity of nitrogen) and the resonance effect (pi-electron delocalization towards the nitrogen).
Difluorochloromethoxy Group (-OCF2Cl): This group is also strongly electron-withdrawing, primarily through a powerful inductive effect originating from the highly electronegative fluorine and chlorine atoms. While the oxygen atom can theoretically donate a lone pair of electrons via resonance, this effect is significantly diminished by the attached electron-withdrawing haloalkyl group.
Energetics of Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The mechanism typically proceeds through a high-energy carbocation intermediate known as a Wheland intermediate or sigma complex. The stability of this intermediate is paramount in determining the reaction rate.
For this compound, both the -CN and -OCF2Cl groups are deactivating, meaning they withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. This deactivation translates to a higher activation energy for the initial attack by the electrophile.
The directing effect of these substituents is also a key energetic consideration. Both the cyano and difluorochloromethoxy groups are meta-directors for electrophilic substitution. This is because during electrophilic attack at the ortho or para positions relative to these groups, one of the resonance structures of the Wheland intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent. This is a highly energetically unfavorable situation. In contrast, when the electrophile attacks the meta position, the positive charge is never placed on this carbon, leading to a more stable, lower-energy intermediate compared to the ortho and para pathways.
Therefore, the energy profile for the electrophilic substitution of this compound would show a significantly higher activation barrier for substitution at the ortho positions (relative to the -OCF2Cl group, as the para position is blocked) compared to the meta positions.
While specific energy values for this compound are not available, computational studies on other substituted benzenes provide a framework for understanding these effects. For instance, a computational study on the nitration of toluene (B28343) demonstrated the energy differences between the various substitution pathways. irjet.net Although toluene is an activated ring, the principles of substituent effects on the stability of intermediates are transferable.
| Reaction Type | Expected Energetic Effect of Substituents | Predicted Outcome for this compound |
| Electrophilic Aromatic Substitution | Both -CN and -OCF2Cl are deactivating | Higher activation energy compared to benzene; reaction is slower. |
| Both -CN and -OCF2Cl are meta-directing | The transition state for meta substitution is lower in energy than for ortho substitution. |
Energetics of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, typically with the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups is essential for this type of reaction to proceed, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com
The this compound molecule is well-suited for SNAr reactions, particularly at the carbon bearing a suitable leaving group, due to the presence of the two strong electron-withdrawing groups. These groups activate the ring towards nucleophilic attack by lowering the energy of the anionic Meisenheimer intermediate. libretexts.org The reaction is accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the substituent. masterorganicchemistry.com
If a leaving group were present at one of the other positions on the ring, the cyano and difluorochloromethoxy groups would significantly lower the activation energy for the formation of the Meisenheimer complex, thereby facilitating the substitution. For instance, in a hypothetical scenario where a chlorine atom is the leaving group at the C-1 position (bearing the -OCF2Cl group), the para-cyano group would effectively stabilize the intermediate.
The rate-determining step in SNAr is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The more stable this intermediate, the lower the activation energy of this step. The stability is directly related to the ability of the substituents to delocalize the negative charge.
| Reaction Type | Expected Energetic Effect of Substituents | Predicted Outcome for this compound |
| Nucleophilic Aromatic Substitution | Both -CN and -OCF2Cl are activating | Lower activation energy for the formation of the Meisenheimer complex. |
| Stabilization of the anionic intermediate | The reaction is energetically more favorable than on an unsubstituted or electron-rich aromatic ring. |
Structure Reactivity/application Relationship Studies of 4 Difluorochloromethoxy Benzonitrile and Analogues
Systematic Modification of the Aryl Ring Substituents and Their Impact on Reactivity
The reactivity of the 4-(difluorochloromethoxy)benzonitrile scaffold is significantly influenced by the presence of additional substituents on the aromatic ring. These substituents can alter the electronic environment of the entire molecule, thereby affecting the reactivity of the nitrile group, the stability of the aryl ring, and the nature of the carbon-oxygen bond in the difluorochloromethoxy group.
Electron-Withdrawing Groups (EWGs): Introducing further EWGs (e.g., -NO₂, -CF₃, -SO₂R) onto the aryl ring would synergistically increase the electron deficiency of the aromatic system. This heightened electrophilicity makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr) reactions, should a suitable leaving group be present. Conversely, it deactivates the ring towards electrophilic aromatic substitution (SₑAr). The reactivity of the nitrile group is also affected; increased electron withdrawal can enhance its susceptibility to certain nucleophilic additions.
Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -CH₃, -OCH₃, -NH₂) counteracts the effect of the difluorochloromethoxy group to some extent. These groups increase the electron density of the aryl ring, making it more reactive towards electrophilic substitution. The position of the substituent relative to the existing groups dictates the regioselectivity of such reactions, guided by established principles of electrophilic aromatic substitution.
Research into the binding of substituted aryl nitriles to metal centers demonstrates that both the steric and electronic properties of the ring substituents can modulate the ligand's σ-donor and π-acceptor capabilities. acs.org For instance, bulky substituents ortho to the nitrile can sterically hinder coordination, while electronic modifications can fine-tune the strength of the metal-ligand bond.
Table 1: Predicted Impact of Aryl Substituents on the Reactivity of this compound Analogues
| Substituent (at C2 or C3) | Electronic Effect | Predicted Impact on SₑAr Reactivity | Predicted Impact on Nitrile Electrophilicity |
| -NO₂ | Strong EWG | Strongly Deactivating | Increased |
| -Cl | Weak EWG | Deactivating | Slightly Increased |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Weak EDG | Activating | Slightly Decreased |
| -OCH₃ | Strong EDG | Strongly Activating | Decreased |
Variation of the Halogenation Pattern on the Methoxy (B1213986) Group and its Effect on Chemical Behavior
The primary effect of the halomethoxy group is its inductive electron withdrawal (-I effect). The high electronegativity of fluorine makes trifluoromethoxy (-OCF₃) and difluorochloromethoxy (-OCF₂Cl) potent electron-withdrawing groups. This influences several properties:
Acidity of Aryl C-H Bonds: The strong inductive pull of the halomethoxy group increases the acidity of the protons on the aromatic ring.
Reactivity of the Nitrile Group: By withdrawing electron density from the ring, the halomethoxy group enhances the electrophilic character of the nitrile carbon, making it more susceptible to attack by nucleophiles.
Physicochemical Properties: The nature of the halogenation impacts properties like lipophilicity, dipole moment, and metabolic stability. For example, increasing the fluorine content generally increases lipophilicity (as measured by logP) and can block sites of metabolic oxidation, enhancing the compound's stability in certain environments.
Quantitative structure-property relationship (QSPR) studies on related halogenated anisoles have established clear correlations between structural descriptors and physicochemical properties. nih.gov Parameters derived from electrostatic potential calculations, which are heavily influenced by the halogens, can be used to predict properties like vapor pressure and water solubility. nih.gov
Table 2: Comparison of Electronic Effects of Different Halomethoxy Groups
| Methoxy Group | Description | Relative Inductive Effect (-I) | Impact on Aryl Ring Electron Density |
| -OCH₃ | Methoxy | Donating (Resonance) > Withdrawing (Inductive) | Increased |
| -OCH₂F | Fluoromethoxy | Moderately Withdrawing | Decreased |
| -OCHF₂ | Difluoromethoxy | Strongly Withdrawing | Strongly Decreased |
| -OCF₂Cl | Difluorochloromethoxy | Very Strongly Withdrawing | Very Strongly Decreased |
| -OCF₃ | Trifluoromethoxy | Very Strongly Withdrawing | Very Strongly Decreased |
Exploring the Influence of Nitrile Group Substitutions on Compound Utility
The nitrile (-C≡N) group is a versatile functional handle that can be chemically transformed into a wide array of other functional groups. acs.org This chemical flexibility is a cornerstone of its utility, allowing the 4-(difluorochloromethoxy)phenyl moiety to serve as a precursor or building block in the synthesis of more complex molecules. The conversion of the nitrile unlocks different applications and chemical properties.
Key transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(difluorochloromethoxy)benzoic acid) or a primary amide (4-(difluorochloromethoxy)benzamide) as an intermediate. acs.org These derivatives open pathways to esters, acid chlorides, and other carboxylic acid derivatives.
Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine (4-(difluorochloromethoxy)benzylamine). acs.org This introduces a basic center and a nucleophilic group.
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. acs.org
Cycloaddition: The nitrile group can participate in cycloaddition reactions, most notably with azides (e.g., sodium azide) to form tetrazoles. acs.org Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.
The ability to perform these transformations makes this compound a valuable starting material. For example, converting the nitrile to a carboxylic acid or an amine allows it to be coupled with other molecules to build larger, more functional structures.
Table 3: Common Chemical Transformations of the Nitrile Group
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | H₂O₂, NaOH | Amide (-CONH₂) |
| Nitrile (-CN) | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Nitrile (-CN) | NaN₃, NH₄Cl | Tetrazole |
| Nitrile (-CN) | 1. RMgBr; 2. H₃O⁺ | Ketone (-C(O)R) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses in Non-Biological Contexts
Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are statistical tools used to correlate a compound's structure with its physicochemical properties or activity. nih.gov In non-biological contexts, QSPR is particularly valuable for predicting the properties of compounds like this compound and its analogues without the need for extensive laboratory experiments. researchgate.net
These models are built by calculating a series of numerical values, known as molecular descriptors, for a set of related compounds. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. The models then use statistical methods, such as multiple linear regression, to find a mathematical equation that relates these descriptors to an observed property. nih.gov
For halogenated aromatic compounds, relevant properties for QSPR modeling include:
Vapor Pressure (lgPL)
Aqueous Solubility (-lgSw)
n-Octanol/Water Partition Coefficient (logKow)
Studies on halogenated anisoles, which are structurally similar to the title compound, have shown that descriptors related to electrostatic potential (e.g., Vmin, V(s,max)), molecular volume (Vmc), and frontier molecular orbital energies (E HOMO) can create robust predictive models. nih.gov These descriptors effectively capture the influence of the halogen atoms on intermolecular interactions and partitioning behavior.
By developing such QSPR models, it is possible to predict the properties of novel analogues of this compound before they are synthesized. This predictive capability is highly efficient for screening large numbers of virtual compounds to identify candidates with desired physicochemical profiles, such as optimal solubility or environmental partitioning behavior.
Table 4: Examples of Descriptors Used in QSPR Models for Halogenated Aromatics
| Descriptor Type | Example Descriptor | Property It Helps Predict | Rationale |
| Electronic | Electrostatic Potential (Vmin) | Solubility, Partitioning | Quantifies regions of negative potential, indicating sites for hydrogen bonding. nih.gov |
| Electronic | E LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron Affinity, Reactivity | Represents the molecule's ability to accept an electron. |
| Steric/Topological | Molecular Volume (Vmc) | Vapor Pressure, Boiling Point | Relates to the size of the molecule and the strength of van der Waals forces. nih.gov |
| Lipophilicity | ClogP | Octanol/Water Partitioning | A calculated measure of a compound's lipophilicity. atlantis-press.com |
Future Research Directions and Emerging Opportunities for 4 Difluorochloromethoxy Benzonitrile
Exploration of Undiscovered Reactivity Modes
The reactivity of the difluorochloromethoxy group attached to an aromatic ring is largely uncharted territory. Future research should systematically probe its behavior under various reaction conditions to uncover novel transformations. Key areas of exploration include:
Selective C-Cl Bond Activation: Investigating the selective activation of the C-Cl bond in the presence of the typically more labile C-F bonds would be a primary focus. This could open avenues for cross-coupling reactions, allowing for the introduction of various substituents at this position and creating a diverse library of derivatives.
Radical Reactions: The difluorochloromethoxy group may serve as a precursor to novel radical species. Photoredox catalysis could be employed to generate difluoromethoxychloromethyl radicals or related species, whose subsequent reactions with a range of substrates would be of fundamental interest. dntb.gov.uaresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the nitrile and the difluorochloromethoxy group is expected to activate the aromatic ring towards nucleophilic attack. Studies on SNAr reactions could reveal interesting regioselectivity and provide routes to densely functionalized benzonitrile (B105546) derivatives.
Development of Advanced Catalytic Methods for its Synthesis and Transformation
The efficient synthesis of 4-(Difluorochloromethoxy)benzonitrile and its subsequent catalytic transformations are paramount for its widespread application.
Synthesis:
Current methods for the introduction of related difluoromethoxy groups often rely on reagents like diethylaminosulfur trifluoride (DAST) for the fluorodesulfurization of thionoesters. nbuv.gov.uachemrxiv.orgnuph.edu.uanuph.edu.ua A promising research direction would be the development of a catalytic equivalent to these stoichiometric reactions. The use of SnCl₄/DAST has been shown to be effective for the synthesis of aromatic compounds with a difluoro(methoxy)methyl fragment and could be adapted. nbuv.gov.uanuph.edu.uanuph.edu.ua
| Proposed Synthetic Step | Reagent/Catalyst System | Potential Advantage |
| Thionation of 4-hydroxybenzonitrile (B152051) | Lawesson's Reagent | Established method to form the thionoester precursor. |
| Fluorodesulfurization | DAST/SnCl₄ (catalytic) | Milder conditions and potentially higher functional group tolerance compared to traditional methods. nbuv.gov.uanuph.edu.uanuph.edu.ua |
| Direct C-H Difluorochloromethoxylation | Novel Photoredox System | Atom-economical and direct functionalization of the benzonitrile core. researchgate.netvapourtec.com |
Transformation:
Advanced catalytic methods for the transformation of this compound would greatly enhance its synthetic utility. Transition metal-catalyzed C-H functionalization, a powerful tool for modifying aromatic systems, presents a significant opportunity. rsc.orgnih.govyoutube.com The nitrile group can act as a directing group for ortho-functionalization, while other strategies could be developed for meta- or para-selective modifications. rsc.orgnih.gov
Integration into Next-Generation Functional Materials (Excluding Direct Clinical Use)
The incorporation of fluorinated groups can profoundly influence the properties of organic materials, enhancing thermal stability, and altering electronic characteristics. mdpi.comnih.govresearchgate.net The difluorochloromethoxy group, with its specific combination of atoms, could impart unique properties to polymers, liquid crystals, and organic electronics.
Future research should focus on:
Polymer Synthesis: Incorporating this compound as a monomer in polymerization reactions could lead to new fluorinated polymers with tailored dielectric properties and enhanced resistance to degradation.
Organic Electronics: The electron-withdrawing nature of the substituent may be beneficial for applications in n-type organic semiconductors. nbuv.gov.uanuph.edu.uanuph.edu.ua Synthesis and characterization of materials containing this moiety would be a key research direction.
Liquid Crystals: The rigid benzonitrile core combined with the polar and sterically demanding difluorochloromethoxy group could lead to the formation of novel liquid crystalline phases with interesting electro-optical properties.
Advanced Mechanistic Studies Under Extreme Conditions
Understanding the behavior of this compound under extreme conditions, such as high pressure and high temperature, can provide fundamental insights into its stability and reactivity.
High-Pressure Studies: Investigating the effect of high pressure on the bond angles and lengths of the difluorochloromethoxy group could reveal conformational changes and potential for pressure-induced reactions.
Thermal Stability: Detailed kinetic studies of the thermal decomposition of the molecule would establish its operational limits in high-temperature applications. The decomposition pathways would also provide valuable information about the relative strengths of the C-O, C-Cl, and C-F bonds.
Mechanistic Probes: Under carefully controlled extreme conditions, it may be possible to trap reactive intermediates that are not accessible under normal conditions, providing a deeper understanding of the intrinsic reactivity of the difluorochloromethoxy group.
Potential for Derivatization Towards Novel Chemical Tool Compounds
Chemical probes are invaluable tools for studying biological systems. The unique electronic and steric properties of this compound make it an interesting scaffold for the design of novel chemical probes. unimi.itnih.govsigmaaldrich.comnih.gov
Future work in this area could involve:
Introduction of Reporter Groups: The benzonitrile scaffold can be functionalized with reporter groups such as fluorophores or affinity tags. The nitrile group itself can be a precursor to other functionalities.
Photoaffinity Labeling: The aromatic ring could be modified to include photo-reactive groups like diazirines or benzophenones, allowing for covalent attachment to biological targets upon UV irradiation. unimi.itnih.gov
Bioorthogonal Chemistry: The introduction of bioorthogonal handles, such as alkynes or azides, would enable the use of click chemistry for the visualization and isolation of target molecules. nih.gov
Expanding the Scope of Computational Predictions for its Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. utexas.edunih.gov For this compound, computational studies can provide crucial insights where experimental data is lacking.
Future computational work should aim to:
Predict Reactivity: DFT calculations can be used to model reaction pathways and transition states for various potential reactions, guiding experimental efforts. This includes predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution.
Determine Electronic Properties: The electronic properties of the difluorochloromethoxy group, such as its Hammett parameters, can be calculated to quantify its electron-donating or -withdrawing effects. nbuv.gov.uanuph.edu.uanuph.edu.ua This information is crucial for understanding its influence on the reactivity of the benzonitrile ring.
Simulate Spectroscopic Data: Predicting NMR, IR, and other spectroscopic data can aid in the characterization of the compound and its derivatives.
| Computational Method | Property to be Investigated | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanisms and transition state energies. | Guide synthetic planning and predict product distributions. utexas.edunih.gov |
| DFT | Hammett parameters (σI, σR) of the -OCF₂Cl group. | Quantify the electronic effect of the substituent on the aromatic ring. nbuv.gov.uanuph.edu.uanuph.edu.ua |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Predict photophysical properties for materials science applications. |
| Molecular Dynamics (MD) | Behavior in condensed phases and under extreme conditions. | Understand intermolecular interactions and stability. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Difluorochloromethoxy)benzonitrile in laboratory settings?
The synthesis of halogenated benzonitrile derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, 4-(2,4-Dichlorophenoxy)benzonitrile is synthesized via refluxing 2,4-dichlorophenol with 4-cyanophenol in dimethylformamide (DMF) using potassium carbonate as a base . Adapting this method, substituting appropriate chloro- and difluoro-containing precursors under controlled conditions (e.g., 80–100°C, inert atmosphere) may yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and fluorine environments .
- IR Spectroscopy : Detection of nitrile (C≡N) stretches (~2230 cm) and C-F/C-Cl bonds (1000–1300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis (Cl/F presence) .
- X-ray Crystallography : To resolve crystal packing and molecular geometry, if single crystals are obtainable .
Q. How can researchers mitigate hazards during the synthesis of halogenated benzonitriles?
Follow risk assessment protocols outlined in Prudent Practices in the Laboratory (National Academies Press, 2011). Key steps include:
- Using fume hoods for volatile reagents (e.g., chlorinated solvents).
- Employing personal protective equipment (PPE) for skin/eye protection.
- Neutralizing waste streams containing cyanide byproducts (e.g., with Fe/OH) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, studies on 4-(3-aminophenyl)benzonitrile used DFT to assign vibrational modes and predict charge-transfer interactions . Apply Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to analyze substituent effects on electrophilic substitution sites.
Q. What strategies resolve contradictions in spectroscopic data for halogenated benzonitriles?
Discrepancies in NMR/IR results may arise from solvent effects or tautomerism. For example, fluorine chemical shifts vary with solvent polarity. Cross-validate using:
Q. How does the difluorochloromethoxy group influence the compound’s electronic properties in material science applications?
The electron-withdrawing Cl and F atoms enhance electron deficiency in the benzonitrile core, making it suitable as an electron-transport layer in OLEDs. Similar derivatives (e.g., TADF materials) show improved triplet harvesting efficiency due to twisted intramolecular charge-transfer (TICT) states . Characterize via cyclic voltammetry (HOMO/LUMO levels) and time-resolved fluorescence spectroscopy.
Q. What are the structure-activity relationships (SAR) for this compound in medicinal chemistry?
SAR studies on analogs like 4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile reveal that halogen and nitrile groups enhance binding to enzymatic targets (e.g., kinases). Test bioactivity via:
- In vitro assays : Enzyme inhibition (IC) and cytotoxicity (MTT assay).
- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Adopt continuous flow reactors for exothermic reactions (prevents thermal degradation). For example, 4-(2,2-Difluorovinyl)benzonitrile synthesis achieved higher yields (85%) under flow conditions vs. batch (65%) . Optimize parameters (residence time, temperature) via Design of Experiments (DoE) software.
Methodological Considerations
Q. What chromatographic techniques are recommended for purifying halogenated benzonitriles?
Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation. For lab-scale prep, flash chromatography (hexane:ethyl acetate gradient) effectively separates polar byproducts .
Q. How should researchers handle discrepancies between experimental and computational spectral data?
Re-examine solvent effects (implicit/explicit solvation models in DFT) and conformational sampling. For example, twisted geometries in 4-(3-aminophenyl)benzonitrile required PBE0 functional adjustments to match experimental IR .
Safety and Compliance
Q. What are the key regulatory considerations for handling chlorinated benzonitriles?
Follow EPA DSSTox guidelines for waste disposal (DTXSID series) and OSHA standards for airborne exposure limits (e.g., <1 ppm for chlorinated compounds) . Document hazard assessments per ACS Identifying and Evaluating Hazards in Research Laboratories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
